2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown potential in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form an imine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-ethyl-8-methyl-2,8-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its ability to inhibit specific biological pathways has led to research into its use as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By blocking this pathway, the compound can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also belongs to the spirocyclic class and has shown similar inhibitory activity against RIPK1.
2,8-diazaspiro[4.5]decan-1-one derivatives: These derivatives have been studied for their potential as kinase inhibitors and have shown promising results in preclinical studies
Uniqueness
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride stands out due to its specific structural features and potent biological activity. Its ability to inhibit RIPK1 with high specificity and potency makes it a valuable compound for further research and development .
Properties
CAS No. |
64097-87-6 |
---|---|
Molecular Formula |
C11H21ClN2O |
Molecular Weight |
232.75 g/mol |
IUPAC Name |
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-3-13-9-6-11(10(13)14)4-7-12(2)8-5-11;/h3-9H2,1-2H3;1H |
InChI Key |
ITANRILVEBFPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1=O)CCN(CC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.